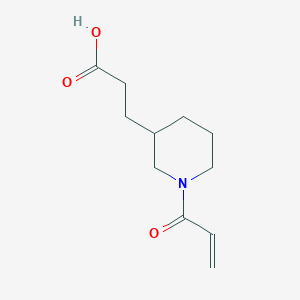![molecular formula C15H24N2O2S B7588798 3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588798.png)
3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid, also known as ITI-007 or Lumateperone, is a novel antipsychotic drug that has gained significant attention in recent years due to its potential therapeutic benefits. It is a small molecule that acts as a serotonin receptor modulator and dopamine receptor phosphoprotein modulator. The compound has been shown to be effective in treating various psychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder.
Mécanisme D'action
The exact mechanism of action of 3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid is not yet fully understood, but it is believed to act as a serotonin receptor modulator and dopamine receptor phosphoprotein modulator. It has been shown to have high affinity for several serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C, as well as dopamine D2 receptors. It is thought to exert its therapeutic effects by modulating these receptors, which in turn affects the activity of various neurotransmitters in the brain.
Biochemical and Physiological Effects:
3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in certain brain regions, while decreasing dopamine release in others. It has also been shown to increase the release of serotonin and norepinephrine in certain brain regions. In addition, it has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid is its unique pharmacological profile, which makes it effective in treating both positive and negative symptoms of schizophrenia. It has also been shown to have antidepressant and anxiolytic effects, making it a potentially useful treatment for other psychiatric disorders. However, one limitation of 3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid is its relatively short half-life, which may require multiple doses per day.
Orientations Futures
There are several potential future directions for research on 3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid. One area of interest is its potential use in the treatment of other psychiatric disorders, such as major depressive disorder and anxiety disorders. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid and its effects on various neurotransmitters and brain regions.
Méthodes De Synthèse
The synthesis of 3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid involves a multi-step process that starts with the reaction of 2-isopropylthiazole with 3-bromopropionyl chloride to form 3-(2-isopropylthiazol-4-yl)propanoyl chloride. This intermediate is then reacted with piperidine to form the piperidine derivative, which is subsequently reduced to yield the final product, 3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid.
Applications De Recherche Scientifique
3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid has been the subject of numerous scientific studies that have demonstrated its efficacy in treating various psychiatric disorders. In preclinical studies, the compound has been shown to have a unique pharmacological profile that makes it effective in treating both positive and negative symptoms of schizophrenia. It has also been shown to have antidepressant and anxiolytic effects.
Propriétés
IUPAC Name |
3-[1-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-11(2)15-16-13(10-20-15)9-17-7-3-4-12(8-17)5-6-14(18)19/h10-12H,3-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATNPEZOWJAGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN2CCCC(C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588717.png)
![3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588721.png)
![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588730.png)
![3-[1-[2-(2,2-Dimethylpropanoylamino)acetyl]piperidin-3-yl]propanoic acid](/img/structure/B7588736.png)
![3-[(5-Bromothiophen-2-yl)methyl-(pyridin-3-ylmethyl)amino]propanenitrile](/img/structure/B7588750.png)

![3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588761.png)

![3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588775.png)
![3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588783.png)
![3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588790.png)
![3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)

